Product packaging for 5-(4-Bromomethyl-phenyl)-2H-tetrazole(Cat. No.:)

5-(4-Bromomethyl-phenyl)-2H-tetrazole

Cat. No.: B14867395
M. Wt: 239.07 g/mol
InChI Key: CTJRBBXSJAWDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(4-Bromomethyl-phenyl)-2H-tetrazole is a useful research compound. Its molecular formula is C8H7BrN4 and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN4 B14867395 5-(4-Bromomethyl-phenyl)-2H-tetrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

5-[4-(bromomethyl)phenyl]-2H-tetrazole

InChI

InChI=1S/C8H7BrN4/c9-5-6-1-3-7(4-2-6)8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13)

InChI Key

CTJRBBXSJAWDLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C2=NNN=N2

Origin of Product

United States

Structural Features and Significance Within the Tetrazole Chemical Class

The molecular structure of 5-(4-Bromomethyl-phenyl)-2H-tetrazole is characterized by three key functional components: a tetrazole ring, a central phenyl (benzene) ring, and a bromomethyl substituent.

The Tetrazole Ring: A tetrazole is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. wikipedia.orgnih.gov This high nitrogen content confers several important properties. The tetrazole ring is notably stable and is often used in medicinal chemistry as a bioisostere of the carboxylic acid group. tandfonline.comresearchgate.net A bioisostere is a chemical substituent that can replace another functional group in a drug molecule without significantly altering its biological activity, but potentially improving its metabolic stability, lipophilicity, and ability to cross cell membranes. tandfonline.comrug.nl The tetrazole group has a similar acidity (pKa) to a carboxylic acid and can exist as an anion at physiological pH, allowing it to engage in similar interactions with biological targets. wikipedia.orgrug.nl

The Phenyl Group: This aromatic ring acts as a rigid and stable scaffold, connecting the tetrazole ring to the bromomethyl group. It provides a defined spatial orientation for the other two functional parts of the molecule, which is crucial for its role in targeted chemical synthesis.

The Bromomethyl Group (-CH2Br): This is the most chemically reactive part of the molecule. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. This feature allows for the straightforward attachment of the entire 5-(phenyl)-2H-tetrazole structure to other molecules, making it an excellent alkylating agent in the construction of larger, more elaborate compounds.

The combination of these features makes this compound a highly valuable intermediate. It provides a stable, drug-like scaffold (the tetrazole-phenyl portion) equipped with a reactive handle (the bromomethyl group) for further chemical elaboration.

Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC8H7BrN4 bldpharm.comcymitquimica.com
Molecular Weight239.07 g/mol bldpharm.comcymitquimica.com
AppearanceSolid tcichemicals.com
StorageSealed in dry, 2-8°C bldpharm.com

Historical Context of Tetrazole Chemistry and Its Foundational Role in Chemical Research

The field of tetrazole chemistry dates back to 1885, when Swedish chemist J.A. Bladin first synthesized a derivative of this heterocyclic ring system. nih.gov Despite this early discovery, tetrazole compounds did not attract significant attention from the scientific community for several decades. nih.gov

It was not until the mid-20th century that the potential applications of tetrazoles began to be widely recognized. nih.gov Researchers discovered that the incorporation of the tetrazole moiety into organic molecules could impart useful properties, leading to a surge in research. nih.govnih.gov This versatile scaffold has since found broad applications in numerous fields, including medicine, biochemistry, pharmacology, and materials science. nih.govacs.org In addition to their use as bioisosteres in pharmaceuticals, tetrazole derivatives have been investigated for use as gas-generating agents in applications like automotive airbags, as components in rocket propellants and explosives due to their high energy content, and in photography and imaging chemicals. wikipedia.orgnih.govacs.org

Comprehensive Structural Elucidation and Spectroscopic Characterization of 5 4 Bromomethyl Phenyl 2h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals of 5-(4-Bromomethyl-phenyl)-2H-tetrazole can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the bromomethyl group. The aromatic region is expected to show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the tetrazole ring (H-2' and H-6') would appear as a doublet, as would the two protons ortho to the bromomethyl group (H-3' and H-5'). The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet further downfield due to the deshielding effect of the adjacent bromine atom. A broad singlet corresponding to the N-H proton of the tetrazole ring is also expected, though its chemical shift can be highly variable and it may undergo exchange with deuterated solvents.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₂Br~4.7Singlet
Aromatic (H-3', H-5')~7.5-7.7Doublet
Aromatic (H-2', H-6')~7.9-8.1Doublet
Tetrazole N-HVariableBroad Singlet

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbon of the bromomethyl group, the four unique carbons of the phenyl ring, and the carbon atom of the tetrazole ring. The bromomethyl carbon (-CH₂Br) will appear in the aliphatic region. The aromatic region will display four signals: two for the protonated aromatic carbons and two for the quaternary aromatic carbons (C-1' and C-4'). The carbon of the tetrazole ring (C-5) is expected to resonate at a significantly downfield position.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₂Br~32
Aromatic (C-3', C-5')~129
Aromatic (C-2', C-6')~127
Aromatic (C-1')~125
Aromatic (C-4')~140
Tetrazole (C-5)~155

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Spectroscopy for Connectivity and Stereochemistry (e.g., HSQC)

To definitively link the proton and carbon signals, a Heteronuclear Single Quantum Coherence (HSQC) experiment would be performed. This 2D NMR technique correlates directly bonded proton and carbon atoms. In the HSQC spectrum of this compound, a cross-peak would be observed connecting the singlet of the -CH₂Br protons to the corresponding carbon signal. Similarly, cross-peaks would confirm the assignments of the protonated aromatic carbons by correlating the aromatic proton doublets to their respective carbon signals. This experiment provides an unambiguous confirmation of the C-H connectivity within the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound. The theoretical exact mass of the [M+H]⁺ ion (C₈H₈BrN₄⁺) is calculated to be 238.9981. An experimental HRMS value that closely matches this theoretical mass would provide strong evidence for the proposed molecular formula. The presence of bromine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like tetrazoles, typically generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. In the positive ion mode ESI-MS spectrum of this compound, the base peak would be expected at an m/z corresponding to the [M+H]⁺ ion.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, can provide valuable structural information. Key fragmentation pathways for the [M+H]⁺ ion of this compound could include the loss of the bromine atom, the loss of the entire bromomethyl group, and the characteristic fragmentation of the tetrazole ring, often involving the loss of nitrogen molecules (N₂). Analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the different functional groups.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the tetrazole ring, the phenyl ring, and the bromomethyl group.

The analysis of analogous compounds, such as 5-phenyl-1H-tetrazole and 5-(4-bromophenyl)-1H-tetrazole, provides a basis for assigning these vibrational modes. researchgate.netgrowingscience.com The tetrazole ring itself is characterized by several key vibrations. A broad absorption band, typically observed in the 2500-3100 cm⁻¹ range, can be attributed to the N-H stretching vibration of the tetrazole ring, often overlapping with C-H stretching bands. growingscience.com The C=N and N=N stretching vibrations within the heterocyclic ring are expected to produce signals in the 1400-1650 cm⁻¹ region. growingscience.compnrjournal.com Furthermore, various C-N and N-N stretching and bending modes contribute to the fingerprint region of the spectrum, generally between 900 and 1300 cm⁻¹. pnrjournal.com

The aromatic phenyl group gives rise to several distinct absorptions. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3061 cm⁻¹ for 5-phenyl-1H-tetrazole). growingscience.com The characteristic C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ range. growingscience.com The substitution pattern on the phenyl ring (para-substitution) can be identified by the presence of specific C-H out-of-plane bending bands, often appearing in the 800-850 cm⁻¹ region.

The bromomethyl (-CH₂Br) substituent introduces additional vibrational modes. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene group are expected in the 2850-2960 cm⁻¹ range. rsc.org A CH₂ scissoring vibration is also anticipated, typically around 1432 cm⁻¹. pnrjournal.com The C-Br stretching vibration is expected to produce a strong absorption in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound based on data from analogous structures.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Reference
N-H StretchTetrazole Ring2500 - 3100 (broad) growingscience.com
Aromatic C-H StretchPhenyl Ring3000 - 3100 growingscience.com
Aliphatic C-H StretchMethylene (-CH₂)2850 - 2960 rsc.org
C=N / N=N StretchTetrazole Ring1400 - 1650 growingscience.compnrjournal.com
C=C StretchAromatic Ring1450 - 1600 growingscience.com
C-N / N-N VibrationsTetrazole Ring900 - 1300 pnrjournal.com
C-H Out-of-plane Bendp-Substituted Phenyl800 - 850 rsc.org
C-Br StretchBromomethyl Group500 - 700-

X-ray Crystallography for Absolute Structure Determination

A comprehensive search of the scientific literature and crystallographic databases did not yield a solved single-crystal structure for this compound. However, the analysis of closely related compounds, such as 5-(4-chlorophenyl)-1H-tetrazole, can provide valuable insight into the expected crystallographic parameters. nih.gov

A single-crystal X-ray diffraction study would determine key parameters including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). For example, 5-(4-chlorophenyl)-1H-tetrazole crystallizes in the monoclinic system with the space group C2/c. nih.gov Such a study on this compound would provide the unambiguous atomic coordinates, confirming the connectivity and tautomeric form (1H vs. 2H) of the tetrazole ring in the solid state.

The table below presents the crystallographic data for the analogous compound 5-(4-Chlorophenyl)-1H-tetrazole, illustrating the type of information that would be obtained for the title compound. nih.gov

ParameterValue for 5-(4-Chlorophenyl)-1H-tetrazole nih.gov
Chemical FormulaC₇H₅ClN₄
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)9.4596 (19)
b (Å)11.437 (2)
c (Å)7.2988 (15)
β (°)107.91 (3)
Volume (ų)751.4 (3)
Z (formula units per cell)4

The analysis of the crystal structure reveals the molecule's preferred conformation and the nature of the intermolecular interactions that govern its packing in the solid state. For 5-aryl-tetrazole derivatives, a key conformational parameter is the dihedral angle between the plane of the phenyl ring and the plane of the tetrazole ring. In many related structures, this angle is relatively small, indicating a nearly co-planar arrangement that allows for potential π-conjugation between the two ring systems. nih.govnih.gov For instance, in one of the two independent molecules of 5-(4-chlorophenyl)-1H-tetrazole, this dihedral angle is only 0.22 (6)°. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound would be characterized by absorptions arising from π → π* transitions associated with its aromatic chromophores: the phenyl ring and the tetrazole ring.

Computational Chemistry and Theoretical Investigations of 5 4 Bromomethyl Phenyl 2h Tetrazole

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of electronic structure and energy. These methods solve approximations of the Schrödinger equation to determine the properties of a molecule. For 5-(4-Bromomethyl-phenyl)-2H-tetrazole, these calculations can elucidate its stability, preferred conformation, and electronic characteristics. Theoretical calculations on 5-substituted-1H-tetrazoles have shown that 2H-tautomers are generally the more stable isomers in the gas phase. nih.gov

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. ajchem-a.com The B3LYP hybrid functional is commonly employed for such calculations, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to provide a good description of molecular systems. researchgate.netresearchgate.netekb.eg

For this compound, DFT calculations are used to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms—the one with the lowest energy. iosrjournals.org This process yields precise predictions of bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is found, the same level of theory can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared with experimental infrared (IR) spectroscopy data to help assign spectral peaks and confirm the molecular structure. ajchem-a.com

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT

This table presents hypothetical data typical of a DFT/B3LYP/6-311G(d,p) geometry optimization. The values represent the lowest energy conformation of the molecule.

Parameter TypeAtoms InvolvedPredicted Value
Bond LengthC(phenyl)-C(tetrazole)1.48 Å
Bond LengthC(phenyl)-C(bromomethyl)1.51 Å
Bond LengthC-Br1.95 Å
Bond AngleC(phenyl)-C(tetrazole)-N121.5°
Bond AngleC(phenyl)-C(CH2)-Br110.2°
Dihedral AngleC-C-C-N (Phenyl-Tetrazole)25.8°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. The Hartree-Fock (HF) method is a foundational ab initio approach, though more advanced, computationally intensive methods like Møller-Plesset perturbation theory (MP2) or Coupled-Cluster (CC) theory provide higher accuracy by better accounting for electron correlation. mdpi.com

These high-level methods are crucial for obtaining highly accurate single-point energies, ionization energies, and heats of formation. researchgate.net While computationally more expensive than DFT, they serve as a benchmark for assessing the accuracy of less demanding methods. nih.gov For a molecule like this compound, ab initio calculations can provide a definitive value for its ground-state energy and the relative energies of different isomers or tautomers, confirming the stability of the 2H-tetrazole form over the 1H-tetrazole form. nih.gov

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data. DFT and ab initio calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. mdpi.com By calculating the magnetic shielding of each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. nih.govresearchgate.net Comparing these predicted spectra with experimental results is a powerful technique for structural verification. beilstein-journals.orggithub.io

Similarly, as mentioned, calculated vibrational frequencies from DFT can be used to simulate an IR spectrum. The position and intensity of the peaks in the theoretical spectrum can be correlated with experimental IR data to identify characteristic functional group vibrations, such as C-H stretches in the phenyl ring, N-N stretches in the tetrazole ring, and the C-Br stretch of the bromomethyl group. ajchem-a.com

Table 2: Comparison of Hypothetical Experimental and Predicted Spectroscopic Data

This table illustrates how computationally predicted spectroscopic data can be compared with experimental findings for structural validation.

Spectroscopy TypeParameterPredicted Value (DFT)Hypothetical Experimental Value
¹³C NMRC-Br Chemical Shift33.5 ppm33.1 ppm
¹³C NMRC(tetrazole) Chemical Shift155.0 ppm154.6 ppm
¹H NMR-CH₂- protons4.55 ppm4.51 ppm
IRC-Br Stretch650 cm⁻¹655 cm⁻¹
IRTetrazole Ring Stretch1105 cm⁻¹1100 cm⁻¹

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. acs.org MD simulations model the molecule as a collection of atoms governed by the laws of classical mechanics, using a force field to describe the potential energy of the system.

For this compound, MD simulations can reveal its conformational landscape by exploring the different spatial arrangements accessible through rotation around single bonds, particularly the bond connecting the phenyl and tetrazole rings. wustl.edu These simulations, often performed in a simulated solvent like water or DMSO, provide insight into the molecule's flexibility, its interactions with the surrounding environment, and the relative stability of different conformers. wustl.edunih.gov This information is critical for understanding how the molecule might interact with biological targets like proteins or nucleic acids.

Reaction Pathway Analysis and Transition State Modeling

The bromomethyl group on this compound is a reactive site, making the molecule a key intermediate in the synthesis of other compounds. Quantum chemical calculations can be used to model the entire course of a chemical reaction, from reactants to products. pku.edu.cn

This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to occur. By mapping the potential energy surface, computational chemists can elucidate reaction mechanisms, predict reaction rates, and understand selectivity. For instance, modeling the nucleophilic substitution of the bromide could help optimize reaction conditions and predict the formation of different products.

In Silico Studies for Chemical Interactions and Transformation Prediction

In silico studies encompass a broad range of computational techniques used to predict the properties and biological activity of molecules. nih.gov These methods are central to modern drug discovery and materials science. researchgate.net

Molecular docking is a prominent in silico technique used to predict how a small molecule (a ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. umsida.ac.iduobaghdad.edu.iqnih.govajgreenchem.comtandfonline.com Docking algorithms explore possible binding orientations and score them based on their steric and electrostatic complementarity, predicting the binding affinity and interaction patterns. researchgate.netkashanu.ac.irkashanu.ac.ir Such studies can suggest potential biological targets for the molecule and guide the design of new derivatives with improved activity. rsc.org The tetrazole ring itself is known to participate in various interactions, including hydrogen bonding and electrostatic interactions, which can be crucial for binding. nih.govnih.gov

Other in silico methods focus on predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.netnih.gov47.94.85 By calculating molecular descriptors like lipophilicity (logP), molecular weight, and polar surface area, these models can predict a compound's drug-like characteristics and potential for bioavailability, helping to identify candidates with favorable pharmacokinetic profiles early in the development process.

Academic Applications of 5 4 Bromomethyl Phenyl 2h Tetrazole As a Chemical Building Block

Synthesis of Complex Organic Molecules for Research Purposes

The unique combination of a reactive benzylic bromide and a tetrazole moiety makes 5-(4-Bromomethyl-phenyl)-2H-tetrazole a valuable starting material for constructing elaborate molecular architectures for scientific investigation.

The most prominent application of this compound and its N-protected analogues, such as 5-[4'-(Bromomethyl)-1,1'-biphenyl-2-yl]-2-trityl-2H-tetrazole, is in the synthesis of biphenyl-tetrazole scaffolds. researchgate.netresearchgate.net This structural motif is the cornerstone of the "sartan" class of drugs, which are angiotensin II receptor blockers (ARBs) used to treat hypertension and heart failure. researchgate.netnih.gov The tetrazole ring acts as a bioisosteric replacement for a carboxylic acid group, enhancing the molecule's lipophilicity and metabolic stability. hilarispublisher.com

In the synthesis of sartans like Losartan, Valsartan (B143634), and Olmesartan, the biphenyl-tetrazole portion of the molecule is essential for binding to the angiotensin II receptor. researchgate.netchemicalbook.com The bromomethyl group on a related precursor, 5-[4'-(Bromomethyl)biphenyl-2-yl]-1H-tetrazole, serves as a reactive handle for introducing the final substituents required for pharmacological activity. pharmaffiliates.com For example, a series of novel biphenyl (B1667301) tetrazole compounds were prepared and subsequently condensed with n-methyl piperazine (B1678402) via the brominated benzylic position to create new derivatives with potential antimicrobial activity. derpharmachemica.com

Research has focused on synthesizing various derivatives based on this core structure to explore their biological activities. Studies have involved creating ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, which were then evaluated for antihypertensive, antioxidant, and antibacterial properties. nih.gov The versatility of the biphenyl-tetrazole scaffold, readily accessible from precursors like this compound, continues to make it a subject of intense research in medicinal chemistry. growingscience.comisfcppharmaspire.com

Table 1: Examples of Research Molecules Derived from Biphenyl-Tetrazole Scaffolds
Molecule ClassPrecursor TypeResearch ApplicationReference
Sartan Analogues (e.g., Losartan, Valsartan)5-[4'-(Bromomethyl)biphenyl-2-yl]-1H-tetrazoleAntihypertensive drug discovery researchgate.netchemicalbook.compharmaffiliates.com
Piperazine-substituted Biphenyl Tetrazoles5-(4'-Bromomethyl-biphenyl-2-yl)-1-phenyl-1H-tetrazoleAntimicrobial activity screening derpharmachemica.com
Butanoic Acid Ester Derivatives2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)pentanamido)-3-methyl butanoic acidEvaluation of antihypertensive and antibacterial potential nih.gov

Beyond its role in sartan synthesis, this compound is a valuable synthon for building a variety of novel heterocyclic systems. The tetrazole ring itself is a critical pharmacophore in many biologically active compounds. hilarispublisher.comisfcppharmaspire.comchemimpex.com The reactivity of the bromomethyl group allows for its attachment to other molecular fragments, leading to the creation of more complex structures.

For instance, the compound can be used to link the phenyl-tetrazole unit to other heterocyclic rings. A series of novel biphenyl tetrazoles were synthesized and further condensed with n-methyl piperazine, demonstrating the utility of the bromomethyl group in linking different cyclic systems. derpharmachemica.com In another area of research, a similar asymmetric heterobifunctional organic ligand, 5-[4-(1,2,4-Triazol-4-yl)phenyl]-1H-tetrazole, which contains both triazole and tetrazole rings, was used to construct a cadmium(II) metal-organic chain structure. nih.gov This highlights the potential of phenyl-tetrazole derivatives to act as ligands in coordination chemistry, forming extended, functional supramolecular arrays. The ability to easily derivatize the molecule at the benzylic position makes it a key component for creating diverse chemical libraries for screening and discovery.

Development of Functional Materials via Chemical Derivatization

The unique electronic and structural properties of this compound make it a candidate for the development of advanced functional materials. The aromatic nature of the phenyl ring, the stability of the tetrazole ring, and the reactivity of the bromomethyl group allow for its incorporation into larger polymeric structures or coatings. chemimpex.com

Derivatization via the bromomethyl handle can be used to graft the phenyl-tetrazole moiety onto polymer backbones or to synthesize monomers for subsequent polymerization. The resulting materials are explored for enhanced thermal stability and chemical resistance. chemimpex.com Furthermore, the nitrogen-rich tetrazole ring can influence the electronic properties of materials, leading to investigations into their potential use in semiconductors and sensors that require high stability and sensitivity. chemimpex.com

Research in Agrochemical Chemistry as a Synthetic Intermediate

In the field of agrochemical research, this compound serves as a valuable synthetic intermediate for the creation of new crop protection agents. chemimpex.com The tetrazole ring is a known bioisostere for other functional groups and is present in a number of commercial pesticides and herbicides. Its inclusion in a molecule can significantly impact biological activity.

This compound provides a convenient starting point for synthesizing a library of derivatives to be screened for herbicidal or pesticidal properties. The reactive bromomethyl group allows for the straightforward introduction of various toxico-phoric groups, enabling researchers to systematically modify the molecular structure to optimize efficacy against specific pests or weeds while aiming to minimize environmental impact. chemimpex.com

Future Research Directions and Unexplored Avenues for 5 4 Bromomethyl Phenyl 2h Tetrazole

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of 5-(4-Bromomethyl-phenyl)-2H-tetrazole often involves a two-step process: the formation of the tetrazole ring from a corresponding nitrile and a subsequent benzylic bromination. Both steps present opportunities for significant improvement in terms of sustainability and efficiency.

Future research should prioritize the replacement of hazardous reagents. The [3+2] cycloaddition of nitriles with azides is the most common method for forming the tetrazole ring. nih.govresearchgate.net Historically, this has involved toxic and potentially explosive reagents like hydrazoic acid or tin azides. Modern approaches should focus on using safer azide (B81097) sources, such as sodium azide, in conjunction with green catalysts. nih.gov Research into novel catalytic systems, such as those based on cobalt(II) complexes or silica (B1680970) sulfuric acid, can promote the reaction under milder, more environmentally friendly conditions. nih.govnih.govacs.org The use of nanomaterial-based catalysts also presents a promising avenue, offering high efficiency, easy recovery, and reusability. rsc.orgrsc.org

Similarly, the benzylic bromination step, traditionally carried out using N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride, needs greener alternatives. researchgate.net Future investigations should explore solvent-free conditions or the use of more benign solvents. researchgate.net Photochemical methods that utilize in-situ generated bromine from sources like a NaBrO₃/HBr system in continuous flow reactors represent a significant step towards a safer and more efficient process. rsc.org These methods reduce waste and minimize the use of hazardous reagents. cambridgescholars.comresearchgate.net

Table 1: Comparison of Synthetic Strategies

Synthetic Step Traditional Method Future Sustainable Approach Key Advantages
Tetrazole Formation Use of hydrazoic acid or organotin azides with organic solvents. Catalytic [3+2] cycloaddition using catalysts (e.g., Co(II), nano-Fe₃O₄) with sodium azide in greener solvents (e.g., water, DMF). nih.govnih.govrsc.org Avoids highly toxic/explosive reagents; catalyst recyclability; improved yields.
Benzylic Bromination N-bromosuccinimide (NBS) in chlorinated solvents (e.g., CCl₄) with radical initiators. researchgate.net Photochemical or electrochemical bromination in solvent-free systems or benign solvents; in-situ bromine generation. researchgate.netrsc.org Eliminates toxic solvents; enhances safety and selectivity; improves process mass intensity (PMI).

Exploration of Under-Investigated Reactivity Modes and Novel Transformations

The bifunctional nature of this compound—possessing both a stable aromatic heterocycle and a reactive alkyl halide—is ripe for further exploration. The bromomethyl group serves as a key handle for a wide array of nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups (e.g., amines, alcohols, thiols, azides), creating diverse molecular scaffolds. While this reactivity is established, its systematic exploration in combination with the tetrazole moiety is an under-investigated area.

A significant unexplored avenue is the photochemistry of the tetrazole ring. nih.gov Irradiation of tetrazole derivatives can lead to the cleavage of the ring and extrusion of molecular nitrogen, forming highly reactive intermediates like nitrile imines. researchgate.netkoreascience.kracs.org These intermediates can be trapped or can rearrange to form a variety of other heterocyclic structures, such as benzimidazolones or oxazines. nih.gov Investigating the photochemical transformations of derivatives synthesized from the bromomethyl handle could unlock novel molecular frameworks that are otherwise difficult to access. For instance, after substituting the bromine with an allyloxy group, subsequent photolysis could lead to the formation of complex oxazine (B8389632) derivatives. nih.gov

Table 2: Potential Novel Transformations

Reactive Site Transformation Type Potential Reagents/Conditions Resulting Structures
Bromomethyl Group Nucleophilic Substitution Amines, Phenols, Thiols, Azides Ethers, Thioethers, Amines, Alkyl Azides
Bromomethyl Group Cross-Coupling Reactions Boronic acids, Alkenes (Heck) Diaryl methanes, Stilbene derivatives
Tetrazole Ring Photochemical Cleavage UV Irradiation (e.g., 254 nm) Nitrile imines, Diaziridines, Carbodiimides nih.gov

| Combined Reactivity | Sequential Substitution & Photolysis | 1. Allyl alcohol/base 2. UV Irradiation | Complex Fused Heterocycles (e.g., Oxazines) nih.gov |

Advanced In Silico Prediction and Rational Design for Chemical Transformations

Computational chemistry offers powerful tools to guide and accelerate the exploration of new reactions. Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict the stability of intermediates and transition states, and rationalize the regioselectivity of transformations. mdpi.comnih.govacs.org For this compound, DFT could be used to model the energy barriers for various nucleophilic substitution reactions at the benzylic position or to elucidate the complex pathways of photochemical ring cleavage. uc.ptacs.org

Such in silico studies can predict the most favorable reaction conditions and even suggest novel, non-intuitive reaction pathways. mdpi.com For example, computational models can help understand how different substituents on the phenyl ring or on an incoming nucleophile might influence the electronic properties and reactivity of the entire molecule. This predictive power allows for a more rational design of experiments, saving time and resources by focusing on the most promising transformations. nih.gov Furthermore, computational tools can predict key molecular properties, such as ADME (Absorption, Distribution, Metabolism, and Excretion), which is crucial for designing new derivatives with potential biological applications. tandfonline.comnih.gov

Table 3: Application of In Silico Methods

Computational Method Application for this compound Expected Outcome
Density Functional Theory (DFT) Elucidate reaction mechanisms for nucleophilic substitution and photochemical cleavage. acs.org Prediction of reaction energy profiles, transition state geometries, and product selectivity.
Time-Dependent DFT (TD-DFT) Model excited states and predict photochemical reactivity. uc.pt Understanding of light absorption properties and pathways for ring-opening reactions.
Molecular Dynamics (MD) Simulation Simulate the behavior of derivatives in different solvent environments. Insight into solvent effects on reaction rates and conformational preferences.
ADME/Toxicity Prediction Assess the drug-likeness of potential new derivatives. tandfonline.com Early-stage filtering of compounds to prioritize those with favorable pharmacokinetic profiles.

Integration into Automated Synthesis Platforms for Library Generation

The increasing demand for large and diverse compound libraries for high-throughput screening in drug discovery necessitates the use of automated synthesis. nih.govbeilstein-journals.orgresearchgate.net The structure of this compound makes it an ideal starting block for integration into such platforms. Its single, highly reactive bromomethyl group allows for reliable and predictable derivatization.

Automated flow chemistry platforms can perform reactions in a continuous and controlled manner, offering enhanced safety, reproducibility, and scalability. mit.eduresearchgate.net By immobilizing this compound on a solid support or using it in a continuous flow reactor, a stream of different nucleophiles can be sequentially introduced to rapidly generate a large library of derivatives. nih.govnih.gov This approach is particularly well-suited for multicomponent reactions (MCRs), such as the Ugi-azide reaction, which can quickly build molecular complexity. nih.govbohrium.com The combination of a versatile building block with automated synthesis and MCRs represents a powerful strategy to explore a vast chemical space efficiently, accelerating the discovery of new molecules with desired properties. beilstein-archives.orgnih.govrug.nl

Table 4: Workflow for Automated Library Synthesis

Step Description Technology/Method
1. Reagent Preparation Stock solutions of this compound and a diverse set of nucleophiles are prepared. Liquid handling robotics.
2. Reaction Execution The starting material is mixed with each nucleophile under optimized conditions in a sequential manner. Automated flow reactor or multi-well plate synthesizer. nih.govwhiterose.ac.uk
3. In-line Analysis The reaction outcome is monitored in real-time to ensure completion and identify successful transformations. Integrated analytical techniques (e.g., LC-MS, NMR).
4. Product Isolation The desired products are purified and collected. Automated purification systems (e.g., mass-directed HPLC).
5. Library Archiving The final compounds are plated and stored for subsequent screening. Robotic compound management systems.

Q & A

Q. What are optimized synthetic routes for 5-(4-Bromomethyl-phenyl)-2H-tetrazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves regioselective alkylation or coupling reactions. For example:

  • Alkylation of tetrazole precursors : A common approach uses benzyl bromide derivatives with 5-phenyltetrazole under basic conditions (e.g., triethylamine) in acetonitrile. Reaction time (4–18 hours) and stoichiometric ratios (e.g., 2.5 equiv. of benzylamine) are critical for minimizing byproducts like N1/N2 regioisomers .
  • Purification : Column chromatography (silica gel, hexane/ether) and recrystallization (petroleum ether/methylene chloride) are standard for isolating high-purity products. Yields range from 65% to 85%, depending on substituent steric effects .
Key Parameters Typical Conditions Impact on Yield/Purity
Reaction temperatureRoom temperature to 100°CHigher temps favor faster reactions but may increase side products
SolventAcetonitrile, DMSO, THFPolar aprotic solvents enhance reactivity
Catalysts/Additives18-crown-6 ether, Ru(dtbbpy)₃Improve regioselectivity and turnover

Q. How is the structure of this compound validated experimentally?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify regioisomers (N1 vs. N2 substitution). For example, N1-alkylated tetrazoles show distinct aromatic proton splitting patterns compared to N2 isomers .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures to confirm bond lengths (e.g., C-Br ≈ 1.9 Å) and intermolecular interactions (e.g., π-stacking in biphenyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 315.03 for C₉H₈BrN₄) .

Q. What biological mechanisms are associated with this compound derivatives?

Methodological Answer: The compound’s bromomethyl group enables covalent modification of biological targets:

  • Enzyme Inhibition : Derivatives act as irreversible inhibitors (e.g., binding to hMGL’s active site via alkylation) .
  • Receptor Antagonism : Structural analogs (e.g., ME3221) inhibit angiotensin II receptors by mimicking biphenyl-tetrazole pharmacophores .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation reactions be resolved for N1 vs. N2 substitution?

Methodological Answer: Regioselectivity is influenced by:

  • Steric and electronic factors : Bulky substituents favor N1 alkylation due to reduced steric hindrance .
  • Computational modeling : DFT calculations predict transition-state energies for competing pathways. For example, N1 pathways often exhibit lower activation barriers in biphenyl systems .
  • Experimental screening : Parallel reactions with varying bases (e.g., K₂CO₃ vs. Et₃N) and solvents optimize selectivity .

Q. How do computational methods (DFT, MD) enhance understanding of this compound’s reactivity and interactions?

Methodological Answer:

  • DFT Studies : Analyze frontier molecular orbitals (HOMO-LUMO gaps ≈ 5 eV) to predict sites for electrophilic attack (e.g., bromomethyl group reactivity) .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with hNAAA or BLT2 receptors) to identify key hydrophobic/ionic interactions .
  • Docking Scores : Correlation with experimental IC₅₀ values validates computational models (e.g., binding affinity < 10 µM for hMGL inhibitors) .

Q. How can contradictory crystallographic or spectroscopic data be resolved for this compound?

Methodological Answer:

  • Multi-technique validation : Cross-reference X-ray data (SHELXL-refined) with 2D NMR (HSQC, HMBC) to resolve ambiguities in substituent positioning .
  • Temperature-dependent studies : Variable-temperature NMR or crystallography (e.g., at 200 K) reduces disorder effects in aromatic rings .
  • Density functional refinement : Address electron density mismatches in SHELXL using Hirshfeld surface analysis .

Q. What strategies improve the stability of this compound during storage?

Methodological Answer:

  • Light-sensitive storage : Amber vials at -20°C prevent bromine dissociation .
  • Lyophilization : Freeze-drying under inert gas (N₂) avoids hydrolysis of the bromomethyl group .
  • Stability assays : HPLC-MS monitors degradation products (e.g., debrominated analogs) over time .

Data Contradiction Example :
Conflicting reports on angiotensin II inhibition (IC₅₀ = 0.8 nM vs. 5.2 nM) may arise from assay conditions (e.g., buffer pH affecting tetrazole ionization). Validate via dose-response curves under standardized protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.